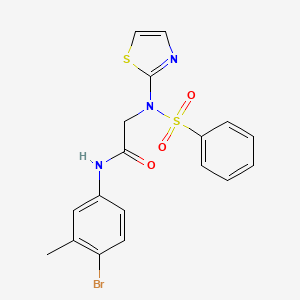

N-(4-Bromo-3-methylphenyl)-2-(N-(thiazol-2-yl)phenylsulfonamido)acetamide

Description

Properties

Molecular Formula |

C18H16BrN3O3S2 |

|---|---|

Molecular Weight |

466.4 g/mol |

IUPAC Name |

2-[benzenesulfonyl(1,3-thiazol-2-yl)amino]-N-(4-bromo-3-methylphenyl)acetamide |

InChI |

InChI=1S/C18H16BrN3O3S2/c1-13-11-14(7-8-16(13)19)21-17(23)12-22(18-20-9-10-26-18)27(24,25)15-5-3-2-4-6-15/h2-11H,12H2,1H3,(H,21,23) |

InChI Key |

CIWGEGYTSBXJBD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)CN(C2=NC=CS2)S(=O)(=O)C3=CC=CC=C3)Br |

Origin of Product |

United States |

Preparation Methods

Thiazole Ring Synthesis

The thiazole moiety is typically constructed via cyclization of α-bromoketones with thiourea derivatives. For example:

- Intermediate : 2-Amino-4-(3-nitrophenyl)thiazole is synthesized by reacting 2-bromo-1-(3-nitrophenyl)ethanone with thiourea in ethanol at 80°C (87–92% yield ).

- Mechanism : The α-bromoketone undergoes nucleophilic attack by thiourea, followed by cyclization and elimination of HBr.

Stepwise Preparation Methods

Route A: Sequential Sulfonylation and Amidation

- Sulfonamide Formation :

- React thiazol-2-amine with benzenesulfonyl chloride in DMF using triethylamine (TEA) as a base.

- Conditions : RT, 2–48 h.

- Yield : 67–96% after silica gel chromatography.

- Acetamide Coupling :

- Hydrolyze ethyl 2-(sulfonamido)acetate (from ethyl bromoacetate) to the carboxylic acid using NaOH.

- Activate the acid with HATU and couple with 4-bromo-3-methylaniline.

- Conditions : DCM, RT, 3 h.

- Yield : 76–88% after recrystallization.

Key Data :

| Step | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| 1 | Benzenesulfonyl chloride, TEA | DMF, RT, 2–48 h | 67–96% | |

| 2 | HATU, 4-bromo-3-methylaniline | DCM, RT, 3 h | 76–88% |

Route B: One-Pot Thiazole and Sulfonamide Assembly

- Bromination :

- Thiazole-Sulfonamide Integration :

Optimization Note :

Critical Analysis of Methodologies

Efficiency Comparison

| Method | Advantages | Limitations |

|---|---|---|

| Route A | High purity; scalable for gram-scale synthesis | Lengthy reaction times (up to 48 h) |

| Route B | One-pot feasibility; avoids intermediate isolation | Requires strict temperature control |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the methyl group.

Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to an amine.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Amines, thiols, or other nucleophilic species for substitution reactions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce new functional groups at the bromine site.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of N-(4-Bromo-3-methylphenyl)-2-(N-(thiazol-2-yl)phenylsulfonamido)acetamide as an anticancer agent. The compound has been shown to exhibit cytotoxic effects against various cancer cell lines, including those resistant to conventional therapies.

Case Study: In Vitro Antitumor Activity

A study conducted on the efficacy of this compound demonstrated significant inhibition of cell proliferation in breast cancer and melanoma cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Table 1: In Vitro Cytotoxicity Results

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.3 | Apoptosis induction |

| A375 (Melanoma) | 10.5 | Cell cycle arrest |

Antimicrobial Properties

Another area of research involves the antimicrobial properties of this compound. Preliminary studies indicate that the compound exhibits activity against a range of bacterial strains, including resistant strains.

Case Study: Antimicrobial Efficacy

In a study assessing the antibacterial activity, the compound was tested against Staphylococcus aureus and Escherichia coli. The results showed promising antibacterial effects, suggesting its potential use as a lead compound for developing new antibiotics.

Table 2: Antimicrobial Activity Results

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Mechanism of Action Studies

Research into the specific mechanisms by which this compound exerts its biological effects is ongoing. Initial findings suggest that it may inhibit key signaling pathways involved in cell proliferation and survival.

Key Pathways Investigated

- MAPK/ERK Pathway : Inhibition of this pathway could lead to reduced tumor growth.

- Apoptotic Pathways : Activation of caspases indicating apoptosis induction.

Mechanism of Action

The mechanism of action for this compound would likely involve interactions with biological targets such as enzymes or receptors. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), which is essential for bacterial growth, thus potentially inhibiting bacterial enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Bromophenyl-Thiazole Motifs

Several compounds share structural similarities with the target molecule, differing in substituent placement and functional groups:

Key Observations :

- Biological Activity : Brominated thiazole-acetamides (e.g., compounds in ) exhibit potent antimicrobial activity (MIC 13–27 µmol/L against S. aureus and E. coli), attributed to electron-withdrawing groups stabilizing ligand-target interactions. The target compound’s sulfonamide group may further modulate enzyme inhibition .

- Thermal Stability : P22’s high melting point (263.9°C) suggests robust crystallinity due to its thiazolidinedione core, whereas the target compound’s sulfonamide may reduce thermal stability .

Spectroscopic Comparisons

- IR Spectroscopy : Thiazole-linked acetamides typically show peaks at 1715–1600 cm⁻¹ (C=O stretching) and 2920–2850 cm⁻¹ (C–H aromatic). The target compound’s sulfonamide group would introduce additional S=O stretches near 1350–1200 cm⁻¹, distinguishing it from analogues like P22 .

- NMR : The 4-bromo-3-methylphenyl group would exhibit distinct aromatic proton shifts (δ 7.2–7.8 ppm) and a methyl singlet (~δ 2.3 ppm), contrasting with P22’s pyridine-coupled thiazolidinedione protons (δ 8.1–8.6 ppm) .

Molecular and Electronic Properties

- LogP : Brominated derivatives (e.g., compounds in ) have higher calculated logP values (3.5–4.2) than fluorinated analogues (logP ~2.8), favoring hydrophobic target binding.

Biological Activity

N-(4-Bromo-3-methylphenyl)-2-(N-(thiazol-2-yl)phenylsulfonamido)acetamide is a synthetic organic compound categorized under sulfonamides, which have diverse applications in medicinal chemistry, particularly as antimicrobial agents. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, synthesis methods, and mechanisms of action.

Chemical Structure and Properties

Molecular Information:

| Property | Value |

|---|---|

| Molecular Formula | C18H16BrN3O3S2 |

| Molecular Weight | 466.4 g/mol |

| IUPAC Name | 2-[benzenesulfonyl(1,3-thiazol-2-yl)amino]-N-(4-bromo-3-methylphenyl)acetamide |

| InChI Key | CIWGEGYTSBXJBD-UHFFFAOYSA-N |

The compound features a complex structure with bromine, thiazole, and sulfonamide groups, suggesting potential for significant biological activity.

The biological activity of sulfonamides, including this compound, primarily involves the inhibition of bacterial growth by mimicking para-aminobenzoic acid (PABA). This mimicry disrupts folate synthesis in bacteria, leading to their growth inhibition. The thiazole moiety is also known for its role in various biological activities, including antimicrobial and anticancer effects .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

- In vitro Studies: Compounds containing thiazole rings have shown promising results against both Gram-positive and Gram-negative bacteria. Studies employing turbidimetric methods revealed that derivatives with similar structures exhibited effective antimicrobial activity .

- Mechanism Insights: The thiazole nucleus blocks the biosynthesis of specific bacterial lipids, enhancing its antimicrobial efficacy against various strains .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies:

- Cell Line Studies: Research involving estrogen receptor-positive human breast adenocarcinoma (MCF7) cells showed that certain derivatives possess notable anticancer activity. The Sulforhodamine B (SRB) assay indicated that specific compounds displayed significant cytotoxic effects against cancer cell lines .

- Molecular Docking Studies: These studies suggest that the active compounds bind effectively to specific receptors involved in cancer pathways, thereby inhibiting tumor growth .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other sulfonamide derivatives:

| Compound Name | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| Sulfanilamide | High | Low |

| Sulfamethoxazole | Moderate | Moderate |

| Thiazole Derivatives | Variable | High |

This comparison highlights the unique combination of bromine and thiazole functionalities in the compound, which may enhance its biological activities compared to simpler sulfonamides.

Case Studies and Research Findings

- Study on Antimicrobial Efficacy: A study published in PubMed Central evaluated various thiazole derivatives for their antimicrobial properties. The results indicated that compounds similar to this compound showed effective inhibition against a range of bacterial species .

- Anticancer Screening: In another study focusing on anticancer activity, certain derivatives were found to exhibit IC50 values indicating potent cytotoxicity against breast cancer cell lines. This suggests that modifications in the structure can significantly impact biological outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.